molecular formula C13H9BrClNO B13869772 (4-Amino-2-bromophenyl)-(2-chlorophenyl)methanone

(4-Amino-2-bromophenyl)-(2-chlorophenyl)methanone

Cat. No.: B13869772
M. Wt: 310.57 g/mol
InChI Key: CYAHWHZUOJZXDO-UHFFFAOYSA-N
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Description

(4-Amino-2-bromophenyl)-(2-chlorophenyl)methanone is an organic compound that features both bromine and chlorine substituents on a methanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-bromophenyl)-(2-chlorophenyl)methanone typically involves the reaction of 4-amino-2-bromobenzoyl chloride with 2-chlorobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-bromophenyl)-(2-chlorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the halogen atoms.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Amino-2-bromophenyl)-(2-chlorophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-2-bromophenyl)-(2-chlorophenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-bromophenyl)-(2-fluorophenyl)methanone
  • (4-Amino-2-bromophenyl)-(2-methylphenyl)methanone
  • (4-Amino-2-bromophenyl)-(2-nitrophenyl)methanone

Uniqueness

(4-Amino-2-bromophenyl)-(2-chlorophenyl)methanone is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H9BrClNO

Molecular Weight

310.57 g/mol

IUPAC Name

(4-amino-2-bromophenyl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C13H9BrClNO/c14-11-7-8(16)5-6-9(11)13(17)10-3-1-2-4-12(10)15/h1-7H,16H2

InChI Key

CYAHWHZUOJZXDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)N)Br)Cl

Origin of Product

United States

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